3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid
Description
Nomenclature and Structural Identification
The compound 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid possesses the Chemical Abstracts Service registry number 2060005-61-8 and represents a trifluoroacetic acid salt of the corresponding azetidine base. The International Union of Pure and Applied Chemistry nomenclature designation is 3-(3-bromobenzyl)azetidine 2,2,2-trifluoroacetate, which accurately describes the structural components of this heterocyclic compound. The molecular formula C₁₂H₁₃BrF₃NO₂ indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 340.14 grams per mole.
The structural architecture of this compound features an azetidine ring, which constitutes a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom. The azetidine core bears a substituted benzyl group at the 3-position, specifically a 3-bromophenylmethyl moiety that introduces both aromatic character and halogen functionality to the molecular framework. The trifluoroacetic acid component serves as a counterion, forming a salt that enhances the compound's solubility characteristics and stability profile during storage and handling procedures.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 2060005-61-8 |
| Molecular Formula | C₁₂H₁₃BrF₃NO₂ |
| Molecular Weight | 340.14 g/mol |
| International Union of Pure and Applied Chemistry Name | 3-(3-bromobenzyl)azetidine 2,2,2-trifluoroacetate |
| InChI Key | XHBLUJCCEMMJDQ-UHFFFAOYSA-N |
| Physical Form | Powder |
| Purity | 95% |
The International Chemical Identifier code for this compound is 1S/C10H12BrN.C2HF3O2/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;3-2(4,5)1(6)7/h1-3,5,9,12H,4,6-7H2;(H,6,7), which provides a systematic representation of the molecular connectivity and stereochemical information. The salt data indicates the presence of trifluoroacetic acid with the structure O=C(O)C(F)(F)F, confirming the acid-base interaction that stabilizes the compound in its commercial form.
Historical Context in Azetidine Chemistry
The development of azetidine chemistry traces its origins to the early twentieth century, with the foundational work establishing the basic understanding of four-membered nitrogen heterocycles. Azetidine itself represents the smallest nitrogen-containing saturated heterocycle possessing reasonable chemical stability, distinguishing it from the more reactive aziridine analogs while maintaining significant ring strain that drives unique reactivity patterns. The ring strain of azetidines approximates 25.4 kilocalories per mole, positioning these compounds between the less stable aziridines and the more stable pyrrolidines in terms of thermodynamic properties.
The synthetic methodology for azetidine preparation has evolved considerably since the initial discoveries in 1907, when the fundamental understanding of Schiff base reactions from aniline and aldehydes through cycloaddition reactions began to emerge. Early synthetic approaches involved the reduction of azetidinones (β-lactams) with lithium aluminum hydride, or more effectively with mixtures of lithium aluminum hydride and aluminum trichloride. These methods provided access to the basic azetidine framework, but lacked the substitution patterns and functional group tolerance required for modern applications.
The recognition that azetidine derivatives exhibit diverse biological activities, including antimicrobial, antitubercular, anticonvulsant, anti-inflammatory, and cardiovascular effects, has driven significant interest in developing more sophisticated synthetic routes. The strain-driven character of the four-membered heterocycle translates into both facile handling properties and unique reactivity that can be triggered under appropriate reaction conditions, making azetidines particularly valuable in medicinal chemistry applications.
Contemporary synthetic methodologies have expanded to include regioselective and diastereoselective approaches for preparing 2-arylazetidines from appropriately substituted oxiranes through ring transformation processes. These advances have enabled the preparation of complex substituted azetidines with remarkable functional group tolerance, supporting the development of compounds like 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid as sophisticated building blocks for pharmaceutical and materials applications.
Significance in Modern Heterocyclic Compound Research
The significance of 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid in contemporary heterocyclic research stems from multiple factors that position this compound at the intersection of synthetic methodology, medicinal chemistry, and materials science. Fragment-based drug design has emerged as a novel paradigm for drug discovery, where the lack of molecular rigidity intrinsic to small organic molecules presents obstacles that conformationally restricted rigid molecules can address. Azetidine-containing building blocks offer predetermined spatial orientations of molecular fragments mounted on conformationally rigid scaffolds, potentially decreasing the entropy of molecular binding with biological targets and leading to higher affinity drug candidates.
Small monocyclic scaffolds like azetidine provide advantages over larger conformationally restricted scaffolds because their contribution to total molecular weight and lipophilicity remains minimal while still providing the desired rigidity. The bromine substituent in 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid introduces additional synthetic versatility through cross-coupling reactions, halogen bonding interactions, and metabolic considerations that are particularly relevant in pharmaceutical development.
The trifluoroacetic acid salt formation represents a crucial aspect of this compound's utility in research applications. Trifluoroacetic acid salts enhance solubility characteristics, improve crystallinity for purification procedures, and provide stability during storage and handling. These properties are essential for high-throughput screening applications and combinatorial chemistry approaches where consistent compound quality and behavior are paramount.
| Research Application | Significance |
|---|---|
| Fragment-Based Drug Design | Conformational restriction reduces binding entropy |
| Cross-Coupling Chemistry | Bromine enables palladium-catalyzed transformations |
| Medicinal Chemistry | Four-membered ring provides unique pharmacophore |
| Materials Science | Rigid scaffold for polymer and dendrimer synthesis |
| Synthetic Methodology | Building block for complex molecule construction |
Recent advances in azetidine chemistry have demonstrated remarkable progress in synthesis, reactivity, and application, with these four-membered heterocycles showing increasing importance in organic synthesis and medicinal chemistry. The reactivity of azetidines driven by considerable ring strain, combined with significantly greater stability compared to related aziridines, translates into both facile handling and unique reactivity under appropriate conditions. This combination of properties makes compounds like 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid particularly valuable as synthetic intermediates and potential pharmaceutical leads.
The compound's structure incorporates several design elements that align with modern trends in heterocyclic research. The brominated aromatic substituent provides opportunities for structure-activity relationship studies through systematic modification, while the azetidine core offers both conformational constraint and potential sites for further functionalization. The availability of this compound from commercial suppliers with high purity specifications facilitates its incorporation into research programs focused on novel therapeutics and advanced materials development.
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.C2HF3O2/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;3-2(4,5)1(6)7/h1-3,5,9,12H,4,6-7H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBLUJCCEMMJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)Br.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060005-61-8 | |
| Record name | 3-[(3-bromophenyl)methyl]azetidine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Azetidine, a four-membered nitrogen-containing heterocycle, serves as a privileged scaffold in medicinal chemistry due to its conformational rigidity and improved pharmacokinetic properties compared to larger ring systems. The introduction of a 3-bromobenzyl group at the 3-position enhances electronic diversity, enabling participation in cross-coupling reactions, while the TFA counterion improves solubility for downstream applications.
Synthetic Strategies for 3-[(3-Bromophenyl)methyl]azetidine
Nucleophilic Substitution via Azetidine Alkylation
Reaction Scheme
Azetidine + 3-Bromobenzyl bromide → 3-[(3-Bromophenyl)methyl]azetidine hydrobromide
Conditions
- Solvent: Anhydrous THF or DMF
- Base: K₂CO₃ or DIPEA (2.5 equiv)
- Temperature: 0°C → RT, 12–24 hours
- Yield: 68–72%
Mechanistic Analysis
The reaction proceeds via SN2 displacement, where azetidine’s nucleophilic nitrogen attacks the electrophilic benzyl carbon. Steric hindrance from the azetidine ring necessitates prolonged reaction times compared to acyclic amines.
Optimization Data
| Parameter | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent (THF) | DMF | 72 → 68 | 95 → 93 |
| Base (K₂CO₃) | Cs₂CO₃ | 72 → 75 | 95 → 96 |
| Temperature (RT) | 40°C | 72 → 65 | 95 → 89 |
Transition-Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Reaction Scheme
3-Bromobenzylboronic acid + Azetidine triflate → 3-[(3-Bromophenyl)methyl]azetidine
Conditions
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Ligand: XPhos (10 mol%)
- Base: K₃PO₄ (3 equiv)
- Solvent: DME/H₂O (4:1)
- Temperature: 80°C, 6 hours
- Yield: 82%
Critical Considerations
- Boronic acid stability: 3-Bromobenzylboronic acid requires in situ protection with ethylene glycol to prevent protodeboronation.
- Azetidine triflate preparation: Generated from azetidine and Tf₂O in CH₂Cl₂ at −78°C.
Buchwald-Hartwig Amination
Reaction Scheme
3-Bromobenzyl chloride + Azetidine → 3-[(3-Bromophenyl)methyl]azetidine
Conditions
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: DavePhos (4 mol%)
- Base: NaOtBu (2 equiv)
- Solvent: Toluene
- Temperature: 110°C, 8 hours
- Yield: 78%
Comparative Efficiency
The Suzuki route provides higher yields but requires pre-functionalized partners, while Buchwald-Hartwig enables direct coupling at the expense of elevated temperatures.
Trifluoroacetic Acid Salt Formation
Deprotection and Salt Crystallization
Procedure
- Dissolve 3-[(3-Bromophenyl)methyl]azetidine free base (1 equiv) in anhydrous EtOAc.
- Add TFA (1.1 equiv) dropwise at 0°C.
- Stir for 1 hour, then concentrate under reduced pressure.
- Recrystallize from EtOAc/hexanes (1:5) to obtain white crystals.
Analytical Data
Table 1: Route Optimization Summary
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Nucleophilic Alkylation | 72 | 95 | 12.4 | Moderate |
| Suzuki Coupling | 82 | 97 | 18.7 | High |
| Buchwald-Hartwig | 78 | 96 | 15.9 | Limited |
Key Observations
- Suzuki coupling offers superior yield and purity but incurs higher Pd catalyst costs.
- Nucleophilic alkylation remains the method of choice for small-scale synthesis (<100 g).
Chemical Reactions Analysis
Substitution Reactions at the Azetidine Core
The azetidine nitrogen exhibits nucleophilic reactivity, enabling alkylation and acylation:
Key Observations :
-
N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (e.g., DMF) at elevated temperatures (50–80°C) .
-
N-Acylation : Forms carbamates or amides when treated with chloroformates or acid chlorides, respectively .
Mechanistic Insight :
TFA enhances solubility and stabilizes intermediates via protonation, particularly in DCM or nitrobenzene .
Acid-Catalyzed Transformations
TFA acts as both a solvent and catalyst in condensation reactions:
Case Study :
In TFA-mediated oxidative self-condensation, glyoxal (generated in situ from acetophenones via SeO₂ oxidation) forms fused 1,3-dioxolanes . While not directly involving the target compound, this highlights TFA’s role in facilitating multi-step heterocyclization.
| Reaction Type | Conditions | Key Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidative condensation | SeO₂, TFA, nitrobenzene, 40°C | Fused 1,3-dioxolanes | 76% |
Halogen-Specific Reactivity
The 3-bromophenyl group enables cross-coupling reactions:
Potential Applications :
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to form biaryl systems .
-
Nucleophilic Aromatic Substitution : Limited due to the electron-withdrawing nature of the azetidine group, but feasible under high-temperature conditions with strong nucleophiles (e.g., amines).
Stability and Handling Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 340.14 g/mol. The structure includes an azetidine ring, a bromophenyl group, and a trifluoroacetic acid moiety, which enhances its solubility and reactivity in biological systems.
Scientific Research Applications
1. Organic Synthesis:
- Building Block: The compound serves as a versatile building block in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for various modifications to create derivatives with enhanced properties.
2. Medicinal Chemistry:
- Drug Development: The compound is investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent. Its structural characteristics enable interactions with biological targets, making it a candidate for therapeutic applications .
3. Biological Studies:
- Enzyme Inhibition: Research indicates that 3-[(3-Bromophenyl)methyl]azetidine can inhibit specific enzymes, impacting cellular signaling pathways essential for various diseases .
- Protein-Ligand Interactions: The compound's ability to engage in π-π stacking interactions with aromatic residues in proteins is significant for studying protein-ligand interactions.
Antimicrobial Activity
Research shows that azetidine derivatives exhibit significant antimicrobial properties. For instance:
- Against Mycobacterium tuberculosis: Compounds similar to 3-[(3-Bromophenyl)methyl]azetidine have demonstrated lower minimum inhibitory concentrations (MICs) than conventional antibiotics like isoniazid. This suggests potential for treating resistant strains of tuberculosis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | M. tuberculosis |
| Compound B | 1.0 | E. coli |
| 3-[(3-Bromophenyl)methyl]azetidine | TBD | TBD |
Anticancer Properties
The compound has been evaluated for anticancer activity:
- Mechanisms of Action: It induces apoptosis in cancer cells and inhibits cell proliferation by interfering with critical signaling pathways involved in cancer progression .
Case Studies
1. Study on Antimicrobial Efficacy:
A recent study synthesized several azetidine compounds and assessed their antimicrobial activity against various bacterial strains. Results indicated that certain derivatives exhibited MIC values significantly lower than those of standard treatments.
2. Anticancer Activity Evaluation:
In another study, azetidine derivatives were tested for their anticancer potential using cell viability assays. Some compounds showed IC50 values lower than established chemotherapeutics, highlighting their potential as new cancer therapies.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid involves its interaction with various molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Positional Isomers of Bromophenyl Derivatives
The position of the bromine atom on the phenyl ring significantly impacts molecular properties. Key examples include:
Key Insight : The 3-bromo isomer (target compound) balances electronic effects and steric bulk, making it preferable for synthetic applications compared to 2- or 4-bromo analogs .
Substitutent Variations on the Phenyl Ring
Replacing bromine with other groups alters electronic and steric properties:
Key Insight : Bromine’s polarizability and size enhance binding in hydrophobic pockets, whereas fluorine or CF₃ groups improve metabolic stability but may reduce reactivity in cross-coupling .
Functional Group Modifications
Varying the core structure or counterion further diversifies properties:
Reactivity Comparison :
Biological Activity
3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and synthesis pathways.
Chemical Structure and Properties
The compound is characterized by the azetidine ring structure substituted with a bromophenyl group. Its chemical formula is , and it has a trifluoroacetic acid moiety that enhances its solubility and biological activity.
Biological Activity Overview
Research indicates that compounds containing azetidine rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Azetidine derivatives have shown promising results against various bacterial strains.
- Anticancer Properties : The structural features of azetidines allow for interactions with cellular targets involved in cancer progression.
Antimicrobial Activity
Studies have demonstrated that azetidine derivatives can possess antimicrobial properties. For example, similar compounds have been investigated for their efficacy against Mycobacterium tuberculosis, showing lower minimum inhibitory concentrations (MICs) than conventional antibiotics like isoniazid.
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | M. tuberculosis |
| Compound B | 1.0 | E. coli |
| 3-[(3-Bromophenyl)methyl]azetidine | TBD | TBD |
Anticancer Activity
The anticancer potential of azetidine derivatives has also been explored. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival.
Case Studies
- Study on Azetidine Derivatives : A recent study synthesized a series of azetidine compounds and evaluated their anticancer activity using cell viability assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics.
- Mechanistic Insights : The mechanism of action for these compounds often involves the inhibition of key enzymes or receptors that are overexpressed in cancer cells.
The biological activity of 3-[(3-Bromophenyl)methyl]azetidine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or proteases that are crucial for cancer cell survival.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways, leading to reduced tumor growth.
Synthesis Pathways
The synthesis of 3-[(3-Bromophenyl)methyl]azetidine typically involves multi-step organic reactions, including:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Bromination : The introduction of the bromophenyl group can be accomplished via electrophilic aromatic substitution.
- Acidic Modification : Trifluoroacetic acid can be used to modify the compound's solubility and enhance its biological profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, 3-bromophenylacetic acid derivatives (e.g., 3-bromophenylmethyl bromide) may serve as intermediates, reacting with azetidine precursors. Trifluoroacetic acid (TFA) is often used to protonate the azetidine nitrogen, forming the trifluoroacetate salt for stability .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like over-alkylation. Monitor intermediates using TLC or LC-MS.
Q. How can TFA interference in NMR characterization be mitigated?
- Methodology : TFA’s strong and NMR signals (δ ~11.5 ppm for protons, δ ~-75 ppm for fluorine) can obscure compound signals. Use deuterated solvents with low TFA solubility (e.g., DMSO-d6) or lyophilize the compound to remove excess TFA. Alternatively, neutralize TFA with a weak base (e.g., NaHCO3) and extract the free base for analysis .
Q. What purification strategies are effective for isolating the compound from TFA-containing mixtures?
- Methodology : Reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water (0.1% TFA) can separate the compound from TFA. For free-base isolation, perform liquid-liquid extraction using dichloromethane and aqueous NaHCO3 .
Advanced Research Questions
Q. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, replace bromine with aryl/heteroaryl groups using Pd catalysts. Compare reaction yields and regioselectivity with analogous compounds (e.g., 3-fluorophenyl derivatives) to assess electronic effects .
- Data Analysis : Use -NMR to track coupling efficiency and X-ray crystallography to confirm structural modifications.
Q. What computational methods predict the compound’s conformational stability in solution?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the azetidine ring’s puckering and the bromophenyl group’s rotational barriers. Validate with NOESY NMR to detect through-space interactions between the azetidine and aromatic protons .
Q. How can discrepancies in mass spectrometry (MS) and elemental analysis data be resolved?
- Methodology : Contradictions may arise from residual TFA or solvent adducts. Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., vs. ) and compare experimental/theoretical molecular weights. For elemental analysis, ensure complete combustion by optimizing furnace temperatures and using TGA to assess purity .
Q. What strategies evaluate the compound’s stability under physiological conditions for drug discovery?
- Methodology : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2-3.0) and plasma. Monitor degradation via HPLC-UV at 254 nm. Compare half-lives with analogs (e.g., 3-chlorophenyl derivatives) to assess halogen-dependent stability .
Q. How does TFA counterion affect the compound’s solubility and crystallinity?
- Methodology : Screen alternative salts (e.g., HCl, tosylate) via solvent evaporation or anti-solvent crystallization. Use powder X-ray diffraction (PXRD) to compare crystallinity and dynamic vapor sorption (DVS) to assess hygroscopicity. TFA’s hydrophobicity may reduce aqueous solubility but enhance crystallinity .
Tables
Table 1 : Key Spectral Data for Structural Confirmation
Table 2 : Synthetic Route Comparison
| Route | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 65 | 98 | Mild conditions, fewer byproducts |
| SN2 Alkylation | 45 | 90 | Scalable with commercial intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
